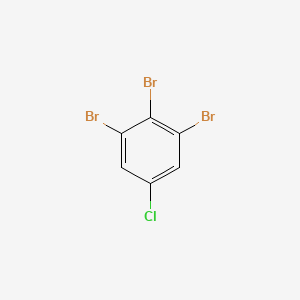
1,2,3-Tribromo-5-chlorobenzene
Vue d'ensemble
Description
1,2,3-Tribromo-5-chlorobenzene is a chemical compound with the molecular weight of 349.24500 . It is a derivative of benzene, where three hydrogen atoms are substituted by bromine and one hydrogen atom is substituted by chlorine .
Physical And Chemical Properties Analysis
1,2,3-Tribromo-5-chlorobenzene has a boiling point of 308.014°C at 760 mmHg . Other physical and chemical properties are not widely documented.Applications De Recherche Scientifique
Synthesis of Organometallic Derivatives
1,2,3-Tribromo-5-chlorobenzene is utilized in the synthesis of organometallic derivatives. For example, it can react with trimethylstannyl sodium to yield polystannylated benzene derivatives. These derivatives can be further converted into tris- and tetrakis(chloromercurio)benzenes, as demonstrated in a study where the crystal structure of 1,3,5-tris(chloromercurio)benzene was determined through X-ray crystallography (Rot et al., 2000).
Environmental Impact and Biodegradation
Chlorobenzenes, including 1,2,3-Tribromo-5-chlorobenzene, are recognized as persistent environmental contaminants. Their biodegradation was observed under anaerobic conditions by bacteria capable of reductive dechlorination, leading to the formation of less chlorinated benzenes, which can subsequently be mineralized by aerobic bacteria. This process indicates a potential biological method for environmental remediation of chlorobenzenes (Adrian et al., 2000).
Catalytic Oxidation Studies
Studies on catalytic oxidation of chlorinated benzenes have been conducted to understand their behavior under different conditions. For instance, the oxidation of 1,3,5-trichlorobenzene was investigated using V2O5/TiO2 catalysts. The findings provide insights into the molecular structural properties affecting oxidation rates and the role of chlorine in influencing the active sites of the catalysts (Wang et al., 2015).
Electrochemical Studies
Electrochemical studies have explored the reduction behavior of halobenzenes, including 1,2,3-Tribromo-5-chlorobenzene. These studies provide insights into the electrochemical properties and potential applications in various fields (Mubarak & Peters, 1997).
Propriétés
IUPAC Name |
1,2,3-tribromo-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJEPXOSKOCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504931 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromo-5-chlorobenzene | |
CAS RN |
3460-25-1 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




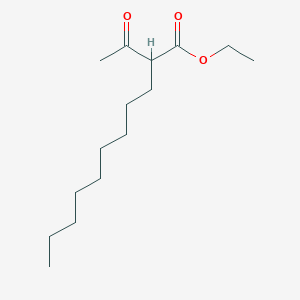
![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)

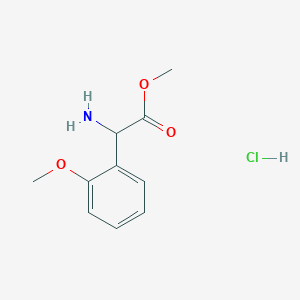

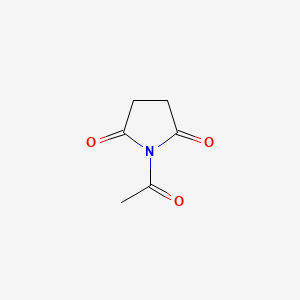




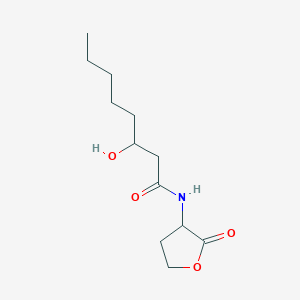
![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
